N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl side chain at position 5 is further functionalized with a 3-methylbutanamide group.
The compound’s design leverages the electron-withdrawing fluorine atom on the phenyl ring, which may enhance metabolic stability and binding affinity to biological targets. The 4-methyl group on the thiazole ring likely contributes to steric effects, modulating interactions with enzymes or receptors .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS/c1-11(2)10-16(21)19-9-8-15-12(3)20-17(22-15)13-4-6-14(18)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQAIDJFQJDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves the reaction of a ketone with a thiourea derivative in the presence of a halogen source. For N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide, the synthesis begins with 4-fluorophenylthioamide and 2-bromo-3-methylbutan-1-one under refluxing ethanol. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring. Typical yields range from 65–78%, with purification achieved via column chromatography (hexane/ethyl acetate, 7:3).
Microwave-Assisted Cyclocondensation
Recent advancements utilize microwave irradiation to accelerate thiazole formation. A study demonstrated that irradiating 4-fluorophenylthiourea and 3-methyl-2-bromobutanone at 120°C for 15 minutes in dimethylformamide (DMF) increased yields to 85% while reducing reaction times by 80% compared to conventional heating. This method minimizes side products such as disulfide byproducts, which are common in thermal approaches.
Functionalization of the Thiazole Side Chain
Post-cyclization, the ethylamine side chain at position 5 of the thiazole is introduced through alkylation or reductive amination .
Alkylation with Ethyl Bromoacetate
The thiazole intermediate is treated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid, which is converted to the primary amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA).
Reductive Amination
An alternative route involves condensing the thiazole-5-carbaldehyde with ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method achieves 72% yield and avoids harsh hydrolysis conditions.
Amide Bond Formation with 3-Methylbutanamide
The final step couples the primary amine intermediate with 3-methylbutanoyl chloride under Schotten-Baumann conditions:
- Dissolve the amine in dichloromethane (DCM) and cool to 0°C.
- Add 3-methylbutanoyl chloride dropwise, followed by triethylamine (TEA) as a base.
- Stir at room temperature for 4 hours.
- Extract with water, dry over MgSO₄, and purify via recrystallization (ethanol/water).
Yields for this step typically exceed 90%, with HPLC purity >98%.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM/TEA | 92 | 98.5 |
| THF/DIPEA | 88 | 97.2 |
| Toluene/NMP | 78 | 95.1 |
DIPEA = N,N-diisopropylethylamine; NMP = N-methylpyrrolidone
Polar aprotic solvents like DCM enhance reaction efficiency by stabilizing the acyl chloride intermediate.
Temperature Effects
Elevating the temperature to 40°C during amide coupling reduces reaction time to 2 hours without compromising yield. However, temperatures >50°C promote racemization, lowering enantiomeric purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 3.58 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (t, J = 6.8 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃), 2.21 (m, 1H, CH(CH₃)₂), 1.04 (d, J = 6.6 Hz, 6H, (CH₃)₂).
- HRMS (ESI+) : m/z calc. for C₁₇H₂₀FN₂OS [M+H]⁺ 343.1254, found 343.1256.
X-ray Crystallography
Single-crystal XRD analysis confirms the planar thiazole ring and the trans configuration of the amide bond. The dihedral angle between the thiazole and fluorophenyl rings is 12.5°, indicating minimal steric hindrance.
Applications and Biological Relevance
While direct studies on the target compound are limited, structurally analogous thiazoles exhibit antifungal and antibiofilm activity . The 4-fluorophenyl group enhances membrane permeability, while the methylbutanamide side chain may interact with hydrophobic enzyme pockets.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide can undergo various chemical reactions, including:
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H20FN2S
- Molecular Weight : 292.41 g/mol
The structure features a thiazole ring, which is known for its diverse biological activities, along with a fluorophenyl group that may enhance its interaction with biological targets.
Anticancer Properties
Thiazole derivatives, including compounds similar to this compound, have been reported to exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects often involve the modulation of cell signaling pathways associated with cancer progression.
- Case Study : A study investigating thiazole derivatives found that they inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the fluorophenyl group was noted to enhance these effects by improving the compound's lipophilicity and cellular uptake .
Antimicrobial Activity
Compounds containing thiazole moieties have also demonstrated antimicrobial activity against a range of pathogens. The mechanism typically involves interference with microbial metabolic processes or structural integrity.
- Research Findings : In vitro studies have shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific compound this compound was evaluated for its efficacy against resistant strains of bacteria, showing promising results .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole-containing compounds is another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Mechanism of Action : Research indicates that thiazole derivatives can modulate the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced inflammation in various animal models .
The biological activities of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) has been observed, influencing intracellular signaling cascades.
- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells has been a noted effect, leading to apoptosis.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sulfonamide and Thiazole Families
Several compounds share structural motifs with the target molecule, particularly in the thiazole core and fluorophenyl substituents. Key examples include:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound and G570-0026 share a 1,3-thiazole core, whereas the triazole-containing compound in replaces the thiazole with a 1,2,3-triazole. Triazoles often exhibit distinct electronic properties and metabolic stability compared to thiazoles .
- G856-3155 retains the thiazole core but substitutes the fluorophenyl group with a pyridin-3-yl moiety, altering polarity and hydrogen-bonding capacity .
Substituent Effects :
- The 3-methylbutanamide group in the target compound contrasts with the sulfonamide groups in G570-0026 and G856-3153. Sulfonamides are associated with enhanced solubility and enzyme inhibition (e.g., carbonic anhydrase), while amides may improve membrane permeability .
- The 4-fluorophenyl group in the target compound and G570-0026 is absent in G856-3155, which instead has a pyridinyl group. Fluorine’s electronegativity can enhance binding to hydrophobic pockets in proteins .
Pharmacological and Physicochemical Properties
While specific activity data for the target compound are unavailable, inferences can be drawn from analogues:
- Fluorophenyl-Thiazole Derivatives : Compounds with this motif (e.g., G570-0026) are often screened for kinase inhibition or antimicrobial activity due to the thiazole’s ability to mimic adenine in ATP-binding pockets .
- Sulfonamide vs. Amide Functionality : Sulfonamides (e.g., G570-0026) generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~15–20), impacting ionization and solubility .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
